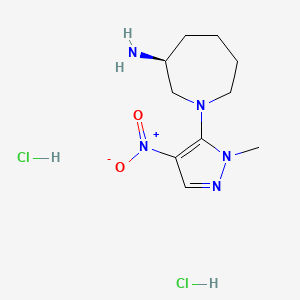
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride is a synthetic organic compound that belongs to the class of azepane derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a methyl group, as well as an azepane ring with an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which can enhance its solubility in water.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration and Methylation: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid, followed by methylation using a methylating agent like methyl iodide.
Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Coupling of the Pyrazole and Azepane Rings: The pyrazole and azepane rings are coupled through a nucleophilic substitution reaction, where the amine group of the azepane ring reacts with a leaving group on the pyrazole ring.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the amine group can yield oxides or imines.
Reduction: Reduction of the nitro group can yield an amino-substituted pyrazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, and in the production of pharmaceuticals.
作用机制
The mechanism of action of (3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine: The base form of the compound without the dihydrochloride salt.
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;monohydrochloride: A similar compound with only one hydrochloride ion.
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;hydrobromide: A similar compound with a hydrobromide salt instead of hydrochloride.
Uniqueness
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which can enhance its solubility and stability. This uniqueness can make it particularly valuable for certain applications where these properties are advantageous.
属性
分子式 |
C10H19Cl2N5O2 |
|---|---|
分子量 |
312.19 g/mol |
IUPAC 名称 |
(3S)-1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI 键 |
ZIUDBDKDGACFQA-JZGIKJSDSA-N |
手性 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCC[C@@H](C2)N.Cl.Cl |
规范 SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


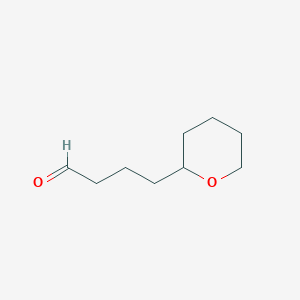
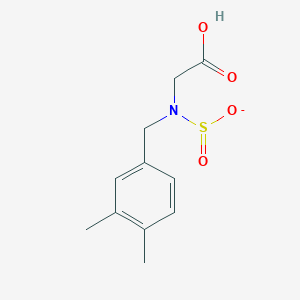
![3'-Ethynyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13096051.png)
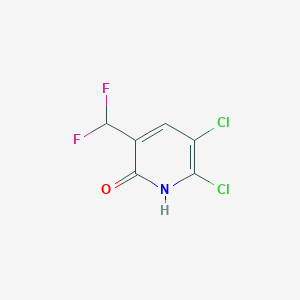

![7-(Difluoromethyl)-5-(P-tolyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13096068.png)
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
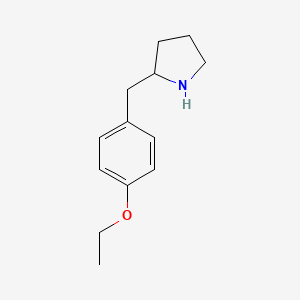
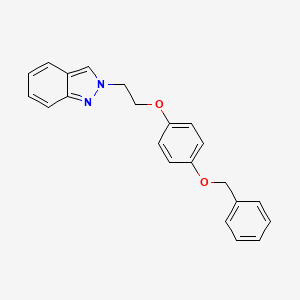
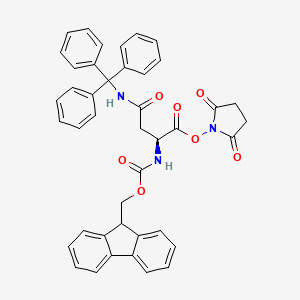
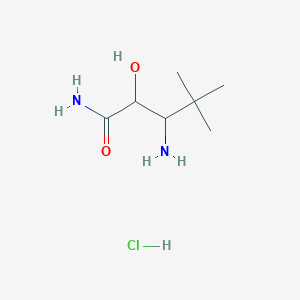
![5-chloro-1-cyclobutyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13096096.png)

![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
